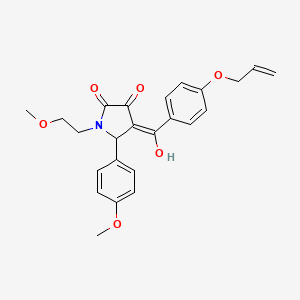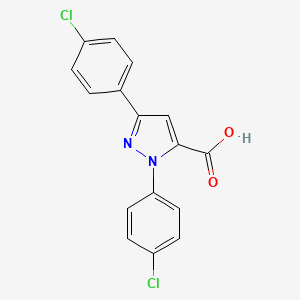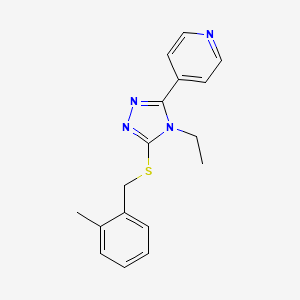
4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
合成路线和反应条件
4-(4-(烯丙氧基)苯甲酰)-3-羟基-1-(2-甲氧基乙基)-5-(4-甲氧基苯基)-1H-吡咯-2(5H)-酮的合成通常涉及多步有机反应。一种常见的途径包括:
吡咯环的形成: 吡咯环可以通过Paal-Knorr合成法合成,其中1,4-二羰基化合物在酸性条件下与胺反应。
烯丙氧基的引入: 烯丙氧基可以通过醚化反应引入,其中烯丙基卤化物在碱的存在下与酚反应。
苯甲酰化: 苯甲酰基通过弗里德尔-克拉夫茨酰化引入,其中苯甲酰氯在路易斯酸催化剂的存在下与芳香环反应。
甲氧基乙基的添加: 甲氧基乙基可以通过烷基化反应添加,其中适当的烷基卤化物与吡咯环的氮原子反应。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用连续流反应器更好地控制反应条件,并将反应规模扩大到工业规模。
化学反应分析
反应类型
氧化: 化合物中的羟基可以被氧化形成酮。
还原: 羰基可以使用锂铝氢化物 (LiAlH4) 等还原剂还原为醇。
取代: 芳香环可以进行亲电取代反应,例如硝化或卤化。
常见试剂和条件
氧化: 可以在酸性条件下使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3)。
还原: 锂铝氢化物 (LiAlH4) 或硼氢化钠 (NaBH4)。
取代: 硝化可以使用浓硝酸 (HNO3) 和硫酸 (H2SO4) 的混合物进行。
主要产物
氧化: 形成酮或羧酸。
还原: 形成醇。
取代: 形成硝基或卤代衍生物。
科学研究应用
化学
在化学中,该化合物可以用作合成更复杂分子的构建块。它的多个官能团允许进行多种化学修饰,使其在有机合成中具有价值。
生物学
在生物学研究中,该化合物可用于研究小分子与生物大分子的相互作用。它的结构使它能够与蛋白质和核酸相互作用,使其在药物发现和开发中发挥作用。
医学
在医学上,该化合物可能具有作为治疗剂的潜力。其独特的结构可能使它能够与特定的生物靶标相互作用,从而开发出针对各种疾病的新药。
工业
在工业中,该化合物可用于生产先进材料。它的多个官能团允许创建具有特定性能的聚合物,在涂料、粘合剂和其他应用中很有用。
作用机制
4-(4-(烯丙氧基)苯甲酰)-3-羟基-1-(2-甲氧基乙基)-5-(4-甲氧基苯基)-1H-吡咯-2(5H)-酮的作用机制将取决于其具体的应用。通常,它可以与酶或受体等生物靶标相互作用,调节其活性。所涉及的分子靶标和途径需要通过详细的生化研究来确定。
相似化合物的比较
类似化合物
4-(4-羟基苯甲酰)-3-羟基-1-(2-甲氧基乙基)-5-(4-甲氧基苯基)-1H-吡咯-2(5H)-酮: 结构相似,但缺少烯丙氧基。
4-(4-(甲氧基)苯甲酰)-3-羟基-1-(2-甲氧基乙基)-5-(4-甲氧基苯基)-1H-吡咯-2(5H)-酮: 结构相似,但具有甲氧基而不是烯丙氧基。
独特性
4-(4-(烯丙氧基)苯甲酰)-3-羟基-1-(2-甲氧基乙基)-5-(4-甲氧基苯基)-1H-吡咯-2(5H)-酮中烯丙氧基的存在使其与类似物相比具有独特性。该基团可以参与额外的化学反应,在合成应用中提供更多通用性,并可能改变其生物活性。
本详细概述提供了对 4-(4-(烯丙氧基)苯甲酰)-3-羟基-1-(2-甲氧基乙基)-5-(4-甲氧基苯基)-1H-吡咯-2(5H)-酮的全面理解,涵盖了它的合成、反应、应用以及与类似化合物的比较。
属性
CAS 编号 |
618077-39-7 |
|---|---|
分子式 |
C24H25NO6 |
分子量 |
423.5 g/mol |
IUPAC 名称 |
(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H25NO6/c1-4-14-31-19-11-7-17(8-12-19)22(26)20-21(16-5-9-18(30-3)10-6-16)25(13-15-29-2)24(28)23(20)27/h4-12,21,26H,1,13-15H2,2-3H3/b22-20+ |
InChI 键 |
UMCNTHRUTZFXQP-LSDHQDQOSA-N |
手性 SMILES |
COCCN1C(/C(=C(/C2=CC=C(C=C2)OCC=C)\O)/C(=O)C1=O)C3=CC=C(C=C3)OC |
规范 SMILES |
COCCN1C(C(=C(C2=CC=C(C=C2)OCC=C)O)C(=O)C1=O)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B12013233.png)

![4-[(4-butoxy-3-methylphenyl)carbonyl]-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013250.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12013254.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12013273.png)


![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12013284.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013288.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013296.png)
![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013306.png)



